molecular formula C14H19NO B11761500 (2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one

(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one

Cat. No.: B11761500
M. Wt: 217.31 g/mol
InChI Key: XOGIRAQPVLKDBV-JHJMLUEUSA-N
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Description

(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one is a chiral piperidine derivative with a unique structure that includes a piperidinone ring substituted with a methyl group and a phenylethyl group

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Aniline, phenethylamine.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidinones .

Mechanism of Action

The mechanism of action of (2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biological processes such as pain modulation and neurotransmission . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2R)-2-methyl-1-(1-phenylethyl)piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12?/m1/s1

InChI Key

XOGIRAQPVLKDBV-JHJMLUEUSA-N

Isomeric SMILES

C[C@@H]1CC(=O)CCN1C(C)C2=CC=CC=C2

Canonical SMILES

CC1CC(=O)CCN1C(C)C2=CC=CC=C2

Origin of Product

United States

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